![molecular formula C17H15ClO2 B4699618 2-chloro-1,3-bis(3-methylphenyl)-1,3-propanedione CAS No. 832738-25-7](/img/structure/B4699618.png)
2-chloro-1,3-bis(3-methylphenyl)-1,3-propanedione
Overview
Description
2-chloro-1,3-bis(3-methylphenyl)-1,3-propanedione, commonly known as CMMP, is a chemical compound that has been extensively studied for its potential applications in various fields. CMMP is a chiral molecule that contains two chiral centers and has two enantiomers, (R,R)-CMMP and (S,S)-CMMP.
Mechanism of Action
The mechanism of action of CMMP is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. For example, CMMP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDACs, CMMP can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CMMP has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. For example, CMMP has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in animal models of arthritis, and inhibit the replication of certain viruses, such as HIV and HCV. CMMP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using CMMP in lab experiments is its high enantioselectivity, which can lead to the synthesis of chiral compounds with high optical purity. Another advantage is its versatility, as it can be used as a chiral building block, chiral ligand, or bioactive compound. However, one limitation of using CMMP is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on CMMP. One direction is to further explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of autoimmune diseases. Additionally, there is potential for the development of new synthetic methodologies using CMMP as a chiral building block. Finally, there is potential for the development of new therapeutics based on the biochemical and physiological effects of CMMP.
Scientific Research Applications
CMMP has been studied for its potential applications in various fields, including organic synthesis, asymmetric catalysis, and medicinal chemistry. In organic synthesis, CMMP can be used as a chiral building block for the synthesis of other chiral compounds. In asymmetric catalysis, CMMP can be used as a chiral ligand for transition metal catalyzed reactions. In medicinal chemistry, CMMP has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities.
properties
IUPAC Name |
2-chloro-1,3-bis(3-methylphenyl)propane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-11-5-3-7-13(9-11)16(19)15(18)17(20)14-8-4-6-12(2)10-14/h3-10,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVWKCGTJVGONY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C(=O)C2=CC=CC(=C2)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233801 | |
Record name | 2-Chloro-1,3-bis(3-methylphenyl)-1,3-propanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301233801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
832738-25-7 | |
Record name | 2-Chloro-1,3-bis(3-methylphenyl)-1,3-propanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832738-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,3-bis(3-methylphenyl)-1,3-propanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301233801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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